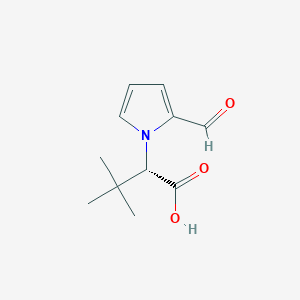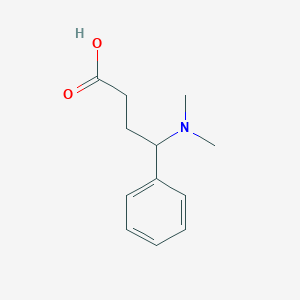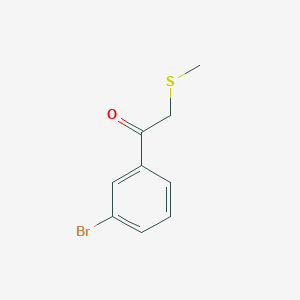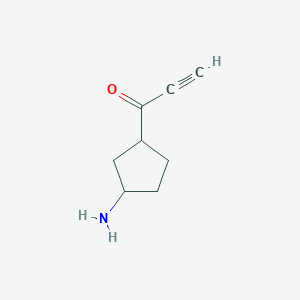
(2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a formyl group and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Knorr-type synthesis, where 2-thionoester pyrroles are reduced to the corresponding 2-formyl pyrroles using RANEY® nickel . This method avoids the need for hydrolysis, decarboxylation, and formylation steps, making it more efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Produces (2S)-2-(2-Carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid.
Reduction: Produces (2S)-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid.
Substitution: Produces various substituted pyrrole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including porphyrins and BODIPYs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The pyrrole ring can interact with enzymes and receptors, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(2-Formyl-1H-pyrrol-1-yl)butanoic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
(2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(2S)-2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9(10(14)15)12-6-4-5-8(12)7-13/h4-7,9H,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
AISVRYYMNALOPX-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)O)N1C=CC=C1C=O |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)N1C=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B13225806.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13225809.png)

![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)




![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)
![tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13225861.png)



